3-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methoxymethyl group, a propyl group, and a sulfonyl chloride group attached to the pyrazole ring. These functional groups confer unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound (such as β-ketoesters or β-diketones) under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the pyrazole ring using propyl halides (e.g., propyl bromide) in the presence of a base such as potassium carbonate.
Methoxymethylation: The methoxymethyl group can be introduced by reacting the pyrazole derivative with methoxymethyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Sulfonylation: Finally, the sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) can be used in the presence of a base (e.g., triethylamine) to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
3-(Methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modification of their function. The methoxymethyl and propyl groups may influence the compound’s lipophilicity, membrane permeability, and overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of a propyl group.
3-(Methoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with an ethyl group instead of a propyl group.
3-(Methoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 3-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The propyl group may provide optimal lipophilicity and steric effects compared to other alkyl groups, influencing its interactions with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
3-(methoxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3S/c1-3-4-11-5-8(15(9,12)13)7(10-11)6-14-2/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPUGAYPDBYOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.